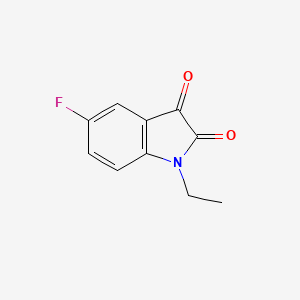

1-Ethyl-5-fluoro-1h-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-fluoroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXXSAUARGEYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406091 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-47-6 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1-Ethyl-5-fluoro-1h-indole-2,3-dione"

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-5-fluoro-1h-indole-2,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated derivative of the isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The strategic incorporation of a fluorine atom and an ethyl group can modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a valuable target for synthetic and medicinal chemists. This document details a reliable synthetic pathway, outlines rigorous characterization methodologies, and discusses the potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Indole Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of indole-based compounds that have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4]

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Fluorinated indoles, in particular, have shown significant promise in the development of novel therapeutic agents.[7][8] The target molecule, this compound, combines the isatin core with two key modifications: a fluorine atom at the 5-position of the indole ring and an ethyl group at the N1-position. These modifications are anticipated to influence the molecule's electronic properties and steric profile, potentially leading to enhanced biological activity and improved pharmacokinetic properties. This guide serves as a practical resource for the synthesis and thorough characterization of this promising compound.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 5-fluoroisatin, via the well-established Sandmeyer isatin synthesis.[9][10][11] The second step is the N-alkylation of 5-fluoroisatin to introduce the ethyl group.

Step 1: Synthesis of 5-Fluoroisatin via Sandmeyer Reaction

The Sandmeyer synthesis of isatins is a classical and reliable method that proceeds through the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[12][13]

Diagram of the Sandmeyer Synthesis of 5-Fluoroisatin:

Caption: Synthesis of the target compound.

Experimental Protocol:

-

To a solution of 5-fluoroisatin (10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (15 mmol) with stirring.

-

To this suspension, add ethyl iodide (12 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ [14] |

| Molecular Weight | 193.17 g/mol [14] |

| Appearance | Expected to be a colored crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

Caption: Analytical workflow for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons on the indole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of ten distinct carbon atoms, including the two carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the presence of the fluorine atom. [15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule. [16][17]Key characteristic absorption bands are expected for:

-

C=O stretching: Two strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the ketone and lactam carbonyl groups.

-

C-N stretching: Around 1350-1000 cm⁻¹.

-

C-F stretching: A strong band typically observed in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. [18]The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 193.17 g/mol .

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible method for the synthesis of this compound, along with a comprehensive strategy for its characterization. The strategic placement of the fluorine atom and the N-ethyl group on the isatin scaffold makes this compound a compelling candidate for further investigation in drug discovery programs. Future studies should focus on evaluating its biological activity in various assays, exploring its potential as a lead compound for the development of novel therapeutic agents, and further derivatization to explore structure-activity relationships.

References

- Sandmeyer Isatin Synthesis. (n.d.).

- SynArchive. (n.d.).

- MacDonald, J. C., et al. (2009).

- Sciencemadness Discussion Board. (2024).

- Organic Syntheses. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research.

- Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- ResearchGate. (n.d.).

- ResearchGate. (2016). Synthesis of 5-Substituted Indole-2,3-dione.

- PubChem. (n.d.).

- Tennessee Technological University. (n.d.).

- Supporting Information for Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Deriv

- MDPI. (n.d.).

- ChemicalBook. (n.d.).

- Hit2Lead. (n.d.). This compound.

- Ossila. (n.d.).

- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- ResearchGate. (2016). Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan.

- Chem-Impex. (n.d.).

- ChemicalBook. (n.d.).

- Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity.

- ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.

- Table of Characteristic IR Absorptions. (n.d.).

- CymitQuimica. (n.d.). 5-Ethyl-1H-indole-2,3-dione.

- PMC. (n.d.). 1-Ethyl-5-iodoindoline-2,3-dione.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

- Chemical Communications (RSC Publishing). (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound | C10H8FNO2 | CID 4736863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. publish.tntech.edu [publish.tntech.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. youtube.com [youtube.com]

- 18. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Profile of 1-Ethyl-5-fluoro-1H-indole-2,3-dione

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Ethyl-5-fluoro-1H-indole-2,3-dione, a fluorinated derivative of the biologically significant isatin scaffold. Isatin and its analogues are recognized for their diverse pharmacological activities, making them pivotal in medicinal chemistry and drug discovery.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and detailed experimental protocols to guide further investigation. We will delve into the compound's identity, structural attributes, and critical parameters such as solubility, lipophilicity (LogP), and chemical stability, providing the causal reasoning behind the prescribed analytical methodologies.

Compound Identification and Structural Framework

This compound is a synthetic organic compound belonging to the isatin class of heterocyclic molecules.[4][5] The core indole-2,3-dione structure is modified with an ethyl group at the N1 position and a fluorine atom at the C5 position of the aromatic ring. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its potential as a therapeutic agent. The fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.

Key Identifiers:

-

IUPAC Name: 1-ethyl-5-fluoroindole-2,3-dione[6]

-

Molecular Formula: C₁₀H₈FNO₂[6]

-

Canonical SMILES: CCN1C2=C(C=C(C=C2)F)C(=O)C1=O[6]

Core Physicochemical Properties

The following table summarizes the key computed physicochemical properties for this compound. These values serve as a foundational dataset for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 193.17 g/mol | [6] |

| Exact Mass | 193.05390666 Da | [6] |

| XLogP3 (Computed) | 1.4 | [6] |

| Topological Polar Surface Area (TPSA) | 37.4 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Complexity | 279 | [6] |

Solubility Assessment: A Practical Framework

Solubility is a cornerstone of drug development, directly impacting absorption, distribution, and formulation. The structure of this compound—lacking hydrogen bond donors and possessing a moderate TPSA and a positive LogP—suggests limited aqueous solubility but good solubility in organic solvents.[6] An empirical determination is essential for confirmation.

Experimental Workflow for Solubility Profiling

The following diagram and protocol outline a systematic approach to characterizing the compound's solubility. This hierarchical testing minimizes compound usage while providing a comprehensive profile.

Caption: Hierarchical workflow for determining the solubility class of an organic compound.

Protocol: Step-by-Step Solubility Determination

This protocol is designed to classify the compound based on its behavior in aqueous solutions of varying pH, which indicates the presence of ionizable functional groups.[9][10]

-

Preparation: Accurately weigh 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes for each solvent to be tested.

-

Water Solubility Test:

-

Acid/Base Solubility Tests (if water-insoluble):

-

5% HCl Test: To a new tube, add 1 mL of 5% aqueous HCl. Vortex for 60 seconds. Solubility indicates the presence of a basic functional group (e.g., an amine).[10]

-

5% NaOH Test: To a new tube, add 1 mL of 5% aqueous NaOH. Vortex for 60 seconds. Solubility indicates the presence of an acidic functional group.[10] Given the isatin structure, acidic character is unlikely but this test remains a standard part of classification.

-

5% NaHCO₃ Test: If soluble in NaOH, test in a new tube with 1 mL of 5% aqueous NaHCO₃. Solubility in this weaker base suggests a strongly acidic group (e.g., a carboxylic acid), while insolubility points to a weakly acidic group (e.g., a phenol).[9]

-

-

Organic Solvent Solubility:

-

Regardless of aqueous solubility, test solubility in common organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile) using the same procedure to identify suitable solvents for stock solutions and reaction media.

-

Lipophilicity Profile: LogP Determination

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12] A LogP value between 1 and 3 is often considered optimal for oral bioavailability. The computed XLogP3 of 1.4 for this compound is promising, placing it within this favorable range.[6]

Experimental Workflow for Shake-Flask LogP Measurement

The "shake-flask" method is the gold standard for experimental LogP determination.[12] It involves directly measuring the concentration of the analyte in two immiscible phases after equilibrium is reached.

Caption: Experimental design for a forced degradation (stress testing) stability study.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with no stressor) must be run in parallel.

-

Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidative Degradation: Mix with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Incubate aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13]3. Time Points: Withdraw samples at various time points (e.g., 2, 8, 24 hours). For hydrolytic conditions, neutralize the samples before analysis.

-

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric detection.

-

Evaluation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound to the control.

-

Identify major degradants by their mass-to-charge ratio (m/z).

-

Ensure mass balance is conserved (sum of parent peak and degradant peaks should be close to 100% of the initial parent peak).

-

Predicted Spectral Characteristics

While experimental spectra are definitive, the structure of this compound allows for the prediction of key spectral features that would aid in its identification and characterization.

-

¹H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the N-ethyl group. The aromatic region would show complex splitting patterns for the three protons on the fluorinated benzene ring, with couplings to both adjacent protons and the fluorine atom.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. Two signals in the aliphatic region for the ethyl group, six in the aromatic region (with C-F couplings visible for carbons near the fluorine atom), and two downfield signals for the C2 and C3 carbonyl carbons.

-

IR Spectroscopy: Characteristic strong absorption bands for the two carbonyl (C=O) groups are expected in the region of 1700-1780 cm⁻¹. C-F stretching vibrations would appear in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry: The primary ion in an ESI+ mass spectrum would be the protonated molecule [M+H]⁺ at an m/z corresponding to 194.06. [14]High-resolution mass spectrometry would confirm the elemental composition.

Conclusion

This guide establishes a foundational physicochemical profile for this compound. The provided computed data and detailed experimental protocols offer a robust framework for its empirical evaluation. The compound's calculated LogP and structural features position it as a molecule of interest within the broader family of pharmacologically active isatins. The methodologies outlined herein are designed to be self-validating and provide the reliable, high-quality data necessary for informed decision-making in a drug discovery and development pipeline.

References

Sources

- 1. scilit.com [scilit.com]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. This compound | C10H8FNO2 | CID 4736863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. You are being redirected... [hit2lead.com]

- 8. 1H-indole-2,3-dione, 1-ethyl-5-fluoro- | CAS 776-47-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data Analysis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione

Introduction

1-Ethyl-5-fluoro-1H-indole-2,3-dione, an N-ethylated and fluorinated derivative of isatin, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The isatin core is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties.[1] The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. A thorough structural characterization is paramount for advancing its research and development. This technical guide provides a detailed analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and understanding its electronic and vibrational properties.

Molecular Structure

The chemical structure of this compound is foundational to the interpretation of its spectral data. The molecule consists of a bicyclic indole core with two carbonyl groups at positions 2 and 3, an ethyl substituent on the indole nitrogen, and a fluorine atom on the benzene ring.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

A standard ¹H NMR experiment would be conducted on a high-resolution spectrometer (e.g., 400 or 500 MHz). A dilute solution of the compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), would be used.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.30 - 7.45 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | 1H |

| H-6 | 7.15 - 7.30 | m | - | 1H |

| H-7 | 7.00 - 7.15 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 | 1H |

| -CH₂- | 3.80 - 3.95 | q | J(H-H) ≈ 7.2 | 2H |

| -CH₃ | 1.25 - 1.40 | t | J(H-H) ≈ 7.2 | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl group protons.

-

Aromatic Region (δ 7.00 - 7.50 ppm): The three protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the fluorine atom at C-5 (ortho-coupling, ³JHF) and the proton at C-6 (meta-coupling, ⁴JHH).

-

H-6: This proton will likely appear as a multiplet (m) due to coupling with H-4 (meta-coupling, ⁴JHH), H-7 (ortho-coupling, ³JHH), and the fluorine at C-5 (meta-coupling, ⁴JHF).

-

H-7: This proton is anticipated to be a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, ³JHH) and the fluorine at C-5 (para-coupling, ⁵JHF).

-

-

Aliphatic Region (δ 1.25 - 3.95 ppm): The ethyl group will give rise to two signals.

-

Methylene Protons (-CH₂-): A quartet is predicted around δ 3.80 - 3.95 ppm due to the coupling with the adjacent methyl protons. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

-

Methyl Protons (-CH₃): A triplet is expected in the upfield region, around δ 1.25 - 1.40 ppm, resulting from coupling with the neighboring methylene protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

A standard ¹³C NMR experiment would be performed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The same sample prepared for ¹H NMR can be used.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 180.0 - 185.0 |

| C-3 (C=O) | 158.0 - 163.0 |

| C-5 (C-F) | 155.0 - 160.0 (d, ¹JCF ≈ 240-250 Hz) |

| C-7a | 145.0 - 150.0 |

| C-3a | 118.0 - 123.0 (d, ³JCF ≈ 8-10 Hz) |

| C-7 | 115.0 - 120.0 (d, ⁴JCF ≈ 4-5 Hz) |

| C-4 | 112.0 - 117.0 (d, ³JCF ≈ 8-10 Hz) |

| C-6 | 110.0 - 115.0 (d, ²JCF ≈ 22-26 Hz) |

| -CH₂- | 35.0 - 40.0 |

| -CH₃ | 12.0 - 15.0 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

-

Carbonyl Carbons (δ 158.0 - 185.0 ppm): Two distinct signals are expected for the two carbonyl carbons (C-2 and C-3) in the downfield region. The C-2 carbonyl is typically more deshielded than the C-3 carbonyl in isatin derivatives.

-

Aromatic Carbons (δ 110.0 - 160.0 ppm): The six carbons of the benzene ring will show signals in this region. The carbon directly attached to the fluorine atom (C-5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings over two, three, and four bonds.

-

Aliphatic Carbons (δ 12.0 - 40.0 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be more downfield than the methyl carbon (-CH₃) due to its proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

Experimental Protocol

The IR spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Predicted FT-IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1730 - 1750 | Strong |

| C=O (Ketone) | 1700 - 1720 | Strong |

| C=C (Aromatic) | 1600 - 1620 | Medium |

| C-N | 1350 - 1380 | Medium |

| C-F (Aromatic) | 1150 - 1250 | Strong |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 2980 | Medium |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

Carbonyl Region: Two strong and distinct absorption bands are expected for the two carbonyl groups. The amide carbonyl (C-2) typically absorbs at a higher wavenumber than the ketone carbonyl (C-3).

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1620 cm⁻¹ region. The aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1150-1250 cm⁻¹ range.

-

Aliphatic C-H Bonds: The C-H stretching vibrations of the ethyl group will be visible in the 2850-2980 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol

Mass spectral analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectral Data

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 165 | [M - CO]⁺ |

| 137 | [M - CO - CO]⁺ or [M - C₂H₄O]⁺ |

| 136 | [M - C₂H₅ - CO]⁺ |

| 108 | [C₇H₄FO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 193, corresponding to the molecular weight of C₁₀H₈FNO₂.[1]

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Key fragmentation pathways are likely to involve the loss of the carbonyl groups and the ethyl substituent.

-

Loss of CO: A common fragmentation for isatins is the sequential loss of the two carbonyl groups as carbon monoxide (CO). This would lead to fragments at m/z 165 ([M - CO]⁺) and m/z 137 ([M - CO - CO]⁺).

-

Loss of the Ethyl Group: Cleavage of the N-C bond can result in the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 164. Subsequent loss of CO could then produce a fragment at m/z 136.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established principles and comparison with related compounds, offers a robust framework for the identification and characterization of this and similar isatin derivatives. These analytical techniques, when used in concert, are indispensable tools for researchers and scientists in the field of drug discovery and development, ensuring the structural integrity of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Fluorinated Indole-2,3-diones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance its therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4][5] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the biological activity screening of novel fluorinated indole-2,3-diones. We will delve into the rationale behind a tiered screening approach, provide detailed, field-proven protocols for key assays, and discuss the interpretation of the resulting data to guide structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

The Strategic Imperative: Fluorine in Isatin-Based Drug Discovery

The Isatin Scaffold: A Foundation of Versatility

Isatin and its derivatives have demonstrated a remarkable diversity of pharmacological activities, targeting a broad spectrum of biochemical pathways.[1][2] This versatility arises from the synthetic tractability of the isatin core, which allows for functionalization at multiple positions, including the aromatic ring and the C2/C3 carbonyl groups.[1][6] This chemical flexibility has enabled the creation of large, diverse libraries of compounds for screening. Notably, the FDA approval of sunitinib, an oxindole kinase inhibitor, for the treatment of renal carcinoma and gastrointestinal tumors, has highlighted the clinical potential of isatin-based agents.[1][2] Their mechanisms of action are varied and include the inhibition of kinases, proteases, and tubulin polymerization, as well as the modulation of angiogenesis and translation initiation.[1][2]

The Fluorine Advantage: Enhancing "Drug-Likeness"

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[3][4] Fluorine, being the most electronegative element, can significantly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3][5]

-

Lipophilicity and Permeability: Fluorine substitution, particularly in the form of a trifluoromethyl (CF3) group, can increase a molecule's lipophilicity.[3] This enhancement often improves membrane permeability and oral absorption, which are critical for bioavailability.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[5] Its small size allows it to replace hydrogen without causing significant steric hindrance.[5]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[5]

Given these benefits, the synthesis and screening of fluorinated indole-2,3-diones is a rational and promising approach for the discovery of novel therapeutics.[7][8]

Designing the Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign requires a logical, tiered approach to efficiently identify and validate promising lead compounds while minimizing resource expenditure. This "screening cascade" moves from broad, high-throughput primary assays to more specific, complex secondary and mechanistic assays.

Caption: A tiered workflow for screening novel compounds.

Core Methodologies: In Vitro Biological Evaluation

Isatin derivatives are well-documented for their potent anticancer and antimicrobial activities.[9][10][11] The following protocols describe robust, reproducible assays to evaluate novel fluorinated indole-2,3-diones in these therapeutic areas.

Anticancer Activity Screening

Rationale: The SRB assay is a cell density-based assay that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[14] It is a preferred method for large-scale screening due to its simplicity, sensitivity, low cost, and the stability of the endpoint.[13] Unlike metabolic assays (e.g., MTT), the SRB assay is less prone to interference from compounds that alter cellular metabolism without being cytotoxic.[12]

Detailed Protocol:

-

Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole-2,3-diones in culture medium. Add 100 µL of the compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Following incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.[14][15]

-

Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, medium, and unbound cells.[14][15] Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[16]

-

Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15]

-

Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14][16] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[13][16]

Rationale: A significant number of anticancer agents, including isatin derivatives, induce cell death via apoptosis.[17][18] A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases.[19] Caspases-3 and -7 are key executioner caspases, which, once activated, cleave numerous cellular substrates, leading to the dismantling of the cell.[20][21] Measuring the activity of these caspases provides direct evidence of apoptosis induction. Fluorometric assays using a substrate like Ac-DEVD-AMC are highly sensitive and specific for this purpose.[20]

Caption: Simplified intrinsic apoptosis pathway.

Detailed Protocol (Fluorometric):

-

Cell Culture and Treatment: Plate and treat cells with the test compounds in a 96-well, black, clear-bottom plate as described for the SRB assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Lysis and Substrate Cleavage: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains the pro-luminescent caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, generating a luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.

Antimicrobial Activity Screening

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[22] This quantitative method is essential for assessing the potency of new antimicrobial agents and is highly reproducible and cost-effective for screening multiple compounds.[23][22]

Detailed Protocol:

-

Inoculum Preparation: From an 18-24 hour agar plate, select isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[24] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated indole-2,3-diones. This is typically done by adding 100 µL of broth to all wells, adding 100 µL of a 2x concentrated stock of the compound to the first well, and then transferring 100 µL sequentially across the plate.[25] The final volume in each well before adding bacteria should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23][22]

-

Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.[24]

Data Analysis and Interpretation

Calculating Key Parameters

For cytotoxicity assays, the raw absorbance data is typically converted to a percentage of growth inhibition relative to untreated controls. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, key parameters can be calculated using non-linear regression analysis:

-

GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell growth.

-

IC50 (Inhibitory Concentration 50): The concentration of the compound that reduces the cell population by 50% relative to the starting cell number at time zero.

For antimicrobial assays, the primary endpoint is the MIC , as determined by direct observation.

Structure-Activity Relationship (SAR) Insights

By comparing the biological activity data of a series of related fluorinated indole-2,3-diones, initial SAR trends can be established. This involves correlating changes in chemical structure (e.g., the position and type of fluorine substitution) with changes in potency (GI50 or MIC).

Table 1: Hypothetical Screening Data for a Series of Fluorinated Indole-2,3-diones

| Compound ID | R1-Substitution | R2-Substitution | GI50 (µM) vs. MCF-7 (Breast Cancer) | MIC (µg/mL) vs. S. aureus |

| FI-001 | H | H | 25.4 | >128 |

| FI-002 | 5-F | H | 8.2 | 64 |

| FI-003 | 6-F | H | 15.1 | 128 |

| FI-004 | 5-CF3 | H | 1.5 | 16 |

| FI-005 | 5-F | N-benzyl | 5.6 | 32 |

Interpretation: From this hypothetical data, one could infer that:

-

Fluorination on the indole ring enhances both anticancer and antibacterial activity (compare FI-001 to FI-002 and FI-003).

-

Substitution at the 5-position is more favorable for activity than at the 6-position (compare FI-002 to FI-003).[6]

-

A strongly electron-withdrawing and lipophilic trifluoromethyl group at the 5-position significantly increases potency in both assays (FI-004).

-

N-alkylation can also modulate activity (compare FI-002 to FI-005).

These initial SAR insights are critical for guiding the next cycle of chemical synthesis to design compounds with improved potency and selectivity.

Conclusion and Future Directions

The systematic screening of novel fluorinated indole-2,3-diones represents a highly valuable strategy in modern drug discovery. The unique properties conferred by fluorine can transform the promising but often modest activity of a parent isatin compound into a potent and selective lead candidate. The tiered screening approach detailed in this guide, employing robust and validated assays such as the SRB for cytotoxicity and broth microdilution for antimicrobial activity, provides a clear and efficient path from a newly synthesized compound library to a prioritized set of hits. Subsequent mechanistic studies, such as caspase activation assays, are essential for elucidating the mode of action and confirming the therapeutic hypothesis. The data generated from this comprehensive screening cascade forms the foundation of SAR-driven lead optimization, paving the way for the development of innovative therapeutics to address critical unmet needs in oncology and infectious diseases.

References

- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414.

- Grokipedia. Broth microdilution. Grokipedia.

-

da Silva, G. N., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 623438. [Link]

-

(2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

-

Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

da Silva, G. N., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 623438. [Link]

-

Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

-

Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publishers. [Link]

-

Wikipedia contributors. (2024). Broth microdilution. Wikipedia. [Link]

- (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.

-

Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

(2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

-

Creative Bioarray. Caspase Activity Assay. Creative Bioarray. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

- BenchChem. (2025). Comparative study of 1-(Hydroxymethyl)

-

Brazil, R. (2025). Putting the F in pharma. Chemistry World. [Link]

-

Open Access Pub. Broth Microdilution. International Journal of Anesthesia. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Redinbo, M. R., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(8), 1767-1773. [Link]

- (n.d.).

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

-

Hurley, T. D., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 56(19), 7546-7559. [Link]

-

(2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

-

Bogdanov, M. G., et al. (2023). Isatin-3-acylhydrazones possess antimicrobial activity. ResearchGate. [Link]

-

Hurley, T. D., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 56(19), 7546-7559. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Molecules, 28(9), 3895. [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(20), 7058. [Link]

-

Patel, A., et al. (2006). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Brieflands. [Link]

-

Khan, S., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15285-15297. [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(20), 7058. [Link]

- (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

-

Utkin, L. F., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Katayama, M., et al. (1991). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 55(10), 1549-1553. [Link]

-

El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-28. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 10. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. SRB assay for measuring target cell killing [protocols.io]

- 17. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 18. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. grokipedia.com [grokipedia.com]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unraveling the Enigmatic Mechanism of 1-Ethyl-5-fluoro-1h-indole-2,3-dione: A Strategic Guide for Mechanistic Elucidation

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 1-Ethyl-5-fluoro-1h-indole-2,3-dione. As a member of the versatile isatin (1H-indole-2,3-dione) family, this compound is poised at the intersection of numerous biological pathways. Isatin and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent enzyme inhibition and antimicrobial effects.[1][2][3][4] This document outlines a logical, multi-pronged approach to deconstruct the molecular interactions of this specific fluorinated ethyl-isatin derivative, thereby illuminating its therapeutic potential. Our strategy is grounded in a hypothesis-driven exploration of established isatin targets, coupled with rigorous in vitro validation.

Part 1: The Isatin Scaffold - A Privileged Motif in Drug Discovery

The 1H-indole-2,3-dione core is an endogenous scaffold found in various natural sources and is a cornerstone in medicinal chemistry.[5][6] Its inherent reactivity, particularly at the C3 carbonyl position, allows for diverse chemical modifications, leading to a vast library of derivatives with a wide array of biological activities.[4] These activities span from anticancer and antiviral to anti-inflammatory and neuroprotective effects.[2][4][7] The introduction of a fluorine atom at the 5-position, as seen in our target molecule, is a common strategy in drug design to enhance metabolic stability and binding affinity.[8][9] The N-ethyl substitution further modulates the compound's lipophilicity and steric profile, potentially fine-tuning its target specificity.

Given the rich pharmacology of the isatin class, we hypothesize that this compound likely exerts its biological effects through one or more of the following established mechanisms:

-

Inhibition of Key Enzymes in Disease Pathogenesis: Many isatin derivatives are known to be potent enzyme inhibitors.[1][3][10][11][12]

-

Modulation of Immune Checkpoints: A significant area of isatin research has focused on the inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme in tumor immune evasion.[12][13]

-

Direct Antimicrobial or Antiviral Activity: The isatin scaffold has been shown to be effective against various pathogens.[2][4][8]

This guide will now delineate a systematic approach to investigate each of these potential mechanisms.

Part 2: A Phased Approach to Mechanistic Investigation

Our investigation is structured as a multi-tiered screening and validation cascade. This approach is designed to efficiently identify the primary mechanism of action while minimizing resource expenditure.

Phase 1: Broad-Spectrum Enzyme Inhibition Profiling

The initial phase will involve screening this compound against a panel of enzymes known to be targeted by isatin derivatives. This will provide a broad overview of the compound's inhibitory potential.

Key Enzyme Targets:

-

Indoleamine 2,3-dioxygenase-1 (IDO1): A primary target due to the structural similarity of isatins to the natural substrate, tryptophan. IDO1 is a key regulator of immune responses, and its inhibition is a promising strategy in oncology.[12][13]

-

Carboxylesterases (CEs): These enzymes are involved in the metabolism of numerous drugs and xenobiotics. Isatin derivatives have been identified as potent CE inhibitors.[1]

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for diabetes.[3][10]

-

Aminopeptidase N (APN/CD13): A zinc-containing metalloproteinase implicated in tumor invasion and angiogenesis.[11]

Phase 2: In-depth Characterization of Primary Target(s)

Based on the results of the initial screening, the most promising enzyme target(s) will be selected for detailed kinetic and mechanistic studies. This phase aims to elucidate the mode of inhibition and determine the potency of the compound.

Phase 3: Cellular and Functional Assays

Once a primary molecular target is confirmed, the investigation will proceed to cell-based assays to validate the on-target effects in a more biologically relevant context. These assays will be tailored to the specific target and its associated signaling pathway.

Phase 4: Antimicrobial and Antiviral Screening

In parallel with enzyme inhibition studies, the compound will be evaluated for its direct antimicrobial and antiviral activities. This will involve screening against a panel of clinically relevant bacterial and viral strains.

Part 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments outlined in our investigational plan.

Protocol 1: In Vitro IDO1 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

Phosphate Buffer (pH 6.5)

-

This compound (test compound)

-

Epacadostat (positive control)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer containing the IDO1 enzyme.

-

Add 2 µL of the test compound at various concentrations (typically from 1 nM to 100 µM).

-

Initiate the reaction by adding 50 µL of a substrate solution containing L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase.

-

Incubate the plate at 37°C for 2 hours.

-

Stop the reaction by adding 100 µL of 6N trichloroacetic acid.

-

Incubate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Measure the fluorescence of kynurenine at an excitation wavelength of 365 nm and an emission wavelength of 480 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Carboxylesterase Inhibition Assay

This protocol details a colorimetric assay to assess the inhibitory activity of the test compound against human carboxylesterase 1 (hCE1).

Materials:

-

Recombinant Human Carboxylesterase 1 (hCE1)

-

p-Nitrophenyl acetate (pNPA) (substrate)

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Bis(p-nitrophenyl) phosphate (BNPP) (positive control)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 100 µL of Tris-HCl buffer containing the hCE1 enzyme.

-

Add 1 µL of the test compound at various concentrations.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of pNPA solution.

-

Monitor the increase in absorbance at 405 nm for 10 minutes, which corresponds to the formation of p-nitrophenol.

-

Determine the initial reaction velocity (V0) for each concentration.

-

Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of the test compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

Ciprofloxacin (positive control)

-

96-well sterile microplates

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Part 4: Visualizing the Investigational Workflow and Potential Pathways

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be modulated by this compound.

Caption: Experimental workflow for mechanistic elucidation.

Caption: Potential IDO1 inhibitory pathway.

Part 5: Quantitative Data Summary

The following table provides a hypothetical summary of the quantitative data that would be generated from the proposed experiments, assuming the primary mechanism of action is IDO1 inhibition.

| Assay Type | Parameter | Hypothetical Value |

| IDO1 Enzyme Assay | IC50 | 50 nM |

| Carboxylesterase Assay | IC50 | > 10 µM |

| α-Glucosidase Assay | IC50 | > 10 µM |

| T-Cell Proliferation Assay | EC50 | 200 nM |

| MIC (S. aureus) | MIC | > 64 µg/mL |

| MIC (E. coli) | MIC | > 64 µg/mL |

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of the mechanism of action of this compound. By progressing from broad-spectrum screening to detailed kinetic and cell-based functional assays, this strategy will enable a definitive elucidation of the compound's primary biological target and its downstream functional consequences. The insights gained from this investigation will be instrumental in guiding the future development of this promising isatin derivative as a potential therapeutic agent.

References

-

Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed, [Link].[1]

-

Khan, K. M., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, [Link].[3][10]

-

Ramadan, G., et al. (2020). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. Research Square, [Link].[2]

-

Jin, K., et al. (2012). Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN). ResearchGate, [Link].[11]

-

National Center for Biotechnology Information. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PubMed Central, [Link].[3]

-

Sari, Y., et al. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science, [Link].[12]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem, [Link].[14]

-

Faidah, A. S., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. National Institutes of Health, [Link].[8]

-

Ramadan, G., et al. (2020). Chemical structure of 5-Fluoro-isatin. ResearchGate, [Link].[4]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoroisatin. PubChem, [Link].[15]

-

Kiseleva, A., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI, [Link].[7]

-

Dolušić, E., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. PubMed, [Link].[13]

-

Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate, [Link].[5]

-

Ning, L., et al. (2014). Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. PubMed, [Link].[6]

-

Chen, J., et al. (2021). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. Medium, [Link].[9]

Sources

- 1. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]

- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. espublisher.com [espublisher.com]

- 13. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C10H8FNO2 | CID 4736863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 1-Ethyl-5-fluoro-1H-indole-2,3-dione and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Isatin Scaffold - A Privileged Motif in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural features, including a fused aromatic and pyrrolidinone ring system with reactive carbonyl groups at positions 2 and 3, make it an ideal scaffold for the design and synthesis of novel therapeutic agents.[3][4] Isatin and its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] The synthetic tractability of the isatin core allows for facile structural modifications at the N-1, C-3, and C-5 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.[6][7] This technical guide provides an in-depth literature review of 1-Ethyl-5-fluoro-1H-indole-2,3-dione, a specific isatin analog, and its related derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.

Synthesis of this compound and its Analogs

The synthesis of this compound typically involves a two-step process: the synthesis of the 5-fluoro-isatin core followed by N-alkylation.

Synthesis of 5-Fluoro-1H-indole-2,3-dione

The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatin and its substituted derivatives.[8] This method involves the reaction of a substituted aniline, in this case, 4-fluoroaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the desired 5-fluoro-1H-indole-2,3-dione.[8][9]

N-Alkylation of 5-Fluoro-1H-indole-2,3-dione

The introduction of an ethyl group at the N-1 position of 5-fluoro-isatin is typically achieved through an N-alkylation reaction.[10] This reaction involves the deprotonation of the isatin nitrogen with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting isatin anion then acts as a nucleophile and reacts with an alkylating agent, such as ethyl iodide or ethyl bromide, to yield this compound.[6][10] Microwave-assisted N-alkylation has also been reported as an efficient method to accelerate this transformation.[10]

Biological Activities of this compound and its Analogs

The incorporation of a fluorine atom at the C-5 position and an ethyl group at the N-1 position of the isatin scaffold can significantly influence its biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[11] N-alkylation can modulate the lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets.[6]

Antiviral Activity

Isatin derivatives have been extensively investigated for their antiviral properties.[2][5] While specific antiviral data for this compound is not extensively reported, studies on related analogs provide valuable insights. For instance, various 5-fluoro-isatin derivatives have shown activity against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV.[1][12] The antiviral activity is often attributed to the inhibition of viral enzymes or interference with viral replication processes. The N-substituent on the isatin ring can play a crucial role in determining the antiviral potency and spectrum of activity.[2]

Anticancer Activity

The anticancer potential of isatin derivatives is well-documented, with several analogs showing potent cytotoxic effects against various cancer cell lines.[3][4] The 5-fluoro substitution on the isatin ring has been shown to be beneficial for anticancer activity.[11][13] N-alkylated isatins have also demonstrated significant anticancer activity, and the nature of the N-substituent can influence their potency and selectivity.[6] For example, a study on N-alkyl isatins revealed that increasing the length of the alkyl chain can impact their cytotoxic effects.[6] While direct anticancer data for this compound is limited, the collective evidence from its structural components suggests it is a promising candidate for further investigation as an anticancer agent.

Structure-Activity Relationship (SAR) of N-Alkyl-5-fluoro-isatin Analogs

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

| Analog | N-Substituent | 5-Position Substituent | Reported Biological Activity | Reference |

| 1 | -H | -F | Antiviral, Anticancer | [1][11] |

| 2 | -CH₃ | -F | Antiviral, Anticancer | [2][14] |

| 3 | -C₂H₅ | -F | (Target of this review) | - |

| 4 | -Propyl | -F | Anticancer | [6] |

| 5 | -Benzyl | -F | Anticancer | [11] |

Table 1: Structure-Activity Relationship of Selected N-Substituted 5-Fluoro-isatin Analogs

From the available literature, several SAR trends can be inferred for N-alkyl-5-fluoro-isatin analogs:

-

N-Alkylation: The presence of an alkyl group at the N-1 position is generally well-tolerated and can enhance biological activity compared to the unsubstituted isatin. The length and nature of the alkyl chain can influence potency, with optimal chain lengths varying depending on the biological target.[6]

-

5-Fluoro Substitution: The fluorine atom at the C-5 position is a key feature that often contributes to enhanced biological activity, likely due to its electron-withdrawing nature and its ability to form favorable interactions with biological targets.[11]

-

C-3 Position Modifications: The carbonyl group at the C-3 position is a common site for derivatization to generate Schiff bases, hydrazones, and other analogs, which have shown a wide range of biological activities.[2][14]

Experimental Protocols

General Procedure for the Synthesis of 5-Fluoro-1H-indole-2,3-dione

This protocol is based on the well-established Sandmeyer isatin synthesis.[8][9]

-

To a solution of 4-fluoroaniline in a suitable solvent, add chloral hydrate and hydroxylamine hydrochloride.

-

Heat the reaction mixture to facilitate the formation of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate.

-

Isolate the intermediate by filtration and wash with cold water.

-

Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid with vigorous stirring.

-

Maintain the reaction temperature to effect cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 5-fluoro-1H-indole-2,3-dione.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-fluoro-1H-indole-2,3-dione.

General Procedure for the N-Alkylation of 5-Fluoro-1H-indole-2,3-dione

This protocol is a general method for the N-alkylation of isatins.[6][10]

-

To a solution of 5-fluoro-1H-indole-2,3-dione in anhydrous DMF, add a base such as anhydrous potassium carbonate.

-

Stir the mixture at room temperature to allow for the formation of the isatin anion.

-

Add the alkylating agent, for example, ethyl iodide, to the reaction mixture.

-

Heat the reaction mixture under reflux or utilize microwave irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The isatin scaffold, with its inherent biological activity and synthetic accessibility, provides a robust platform for further exploration. The introduction of a fluorine atom at the C-5 position and an ethyl group at the N-1 position are key structural modifications that are likely to confer favorable pharmacological properties.

Future research in this area should focus on the definitive synthesis and comprehensive biological evaluation of this compound. Systematic studies on a series of N-alkyl-5-fluoro-isatins with varying alkyl chain lengths and branching are warranted to establish a more detailed SAR. Furthermore, the exploration of derivatives at the C-3 position of this compound could lead to the discovery of new compounds with enhanced potency and selectivity against various biological targets. In silico studies, such as molecular docking, can also be employed to elucidate the mechanism of action and guide the design of next-generation analogs. The continued investigation of this class of compounds holds great promise for the discovery of new and effective drugs for the treatment of a wide range of diseases.

References

-

In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). National Institutes of Health. [Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). National Institutes of Health. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. (n.d.). National Institutes of Health. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. [Link]

-

In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2006). NET. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). MDPI. [Link]

-

Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (2018). Journal of Pharmaceutical Research International. [Link]

-

This compound | C10H8FNO2. (n.d.). PubChem. [Link]

-